2-环丙基-N-((5-甲基异噁唑-4-基)甲基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

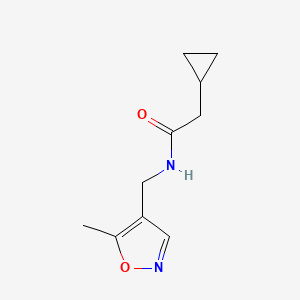

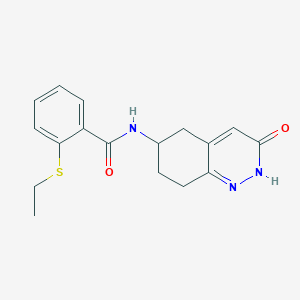

“2-cyclopropyl-N-((5-methylisoxazol-4-yl)methyl)acetamide” is a chemical compound. It belongs to the class of compounds known as isoxazoles, which are five-membered heterocyclic compounds containing an oxygen atom and a nitrogen atom in adjacent positions . Isoxazoles are known for their wide range of biological activities and therapeutic potential .

Synthesis Analysis

The synthesis of isoxazole-substituted compounds has been achieved from readily available materials . The process involves the condensation of 3-amino-5-methylisoxazole with diethyl malonate in ethanol under reflux . This is followed by treatment with excess hydrazine hydrate in ethanol, and then condensation with aromatic aldehydes in methanol . The resulting compounds are then treated with chloramine-T, undergoing oxidative cyclization .

Molecular Structure Analysis

The molecular structure of isoxazole compounds is highly dependent on the side-chain substituents . The presence of a central carbon in the molecule allows for a flexible adaptation that leads to multiple forms . The supramolecular architectures of amide-containing compounds like “2-cyclopropyl-N-((5-methylisoxazol-4-yl)methyl)acetamide” can be modulated by variations in solvents, flexibility, and the presence/absence of amide–amide interactions .

Chemical Reactions Analysis

Isoxazole compounds are known for their wide range of chemical reactions . They can undergo various reactions such as oxidative cyclization . The reaction scope includes aryl, hetaryl, and cycloalkyl amidoxime and isatoic anhydrides with different substituents in the aromatic ring as well as at the amide N atom .

科学研究应用

Antiviral Activity

The compound’s structural features make it a potential candidate for antiviral drug development. Researchers have explored its inhibitory effects against viruses such as HIV-1. Molecular docking studies have revealed promising interactions with viral proteins, suggesting its potential as an antiviral agent .

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

DPP-IV inhibitors play a crucial role in managing type 2 diabetes by enhancing insulin secretion. Notably, (2-cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol derivatives have demonstrated considerable DPP-IV inhibition. Further investigations into this compound’s efficacy and safety are warranted .

Imidazole Derivatives

Imidazole-containing compounds exhibit diverse biological activities. Although not directly related to the compound , understanding its imidazole moiety can provide insights. Imidazoles are involved in enzyme inhibition, coordination chemistry, and antimicrobial properties .

作用机制

Target of Action

Oxazole derivatives have been known to exhibit a wide spectrum of biological activities , suggesting that they may interact with multiple targets in the body.

Mode of Action

It is known that the oxazole ring is a crucial structural component in many biologically active compounds . The presence of the oxazole ring might contribute to the compound’s interaction with its targets, leading to changes in cellular processes.

Biochemical Pathways

Oxazole derivatives have been reported to exhibit various biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic effects . These activities suggest that the compound may affect multiple biochemical pathways.

Result of Action

Given the broad range of biological activities associated with oxazole derivatives , the compound may have diverse effects at the molecular and cellular levels.

未来方向

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a rich source of new compounds having promising biological activities, accelerating the drug discovery programme .

属性

IUPAC Name |

2-cyclopropyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-7-9(6-12-14-7)5-11-10(13)4-8-2-3-8/h6,8H,2-5H2,1H3,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPNIRABRGLRMJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)CNC(=O)CC2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-cyclopropyl-N-((5-methylisoxazol-4-yl)methyl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{[3-Nitro-4-(1-pyrrolidinyl)phenyl]sulfonyl}-4-piperidinecarboxylic acid](/img/structure/B2763453.png)

![2-(9-Chloro-5-pyridin-4-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)-4-methylphenol](/img/structure/B2763454.png)

![Tert-butyl (3aS,6aR)-3a-fluoro-1,2,3,4,5,6-hexahydrocyclopenta[c]pyrrole-6a-carboxylate;hydrochloride](/img/structure/B2763462.png)

![5-((2-chlorobenzyl)thio)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2763465.png)

![1-(4-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)phenyl)ethanone](/img/structure/B2763468.png)

![2,3,3a,5,6,6a-Hexahydrofuro[3,2-b]furan-5-ylmethanamine](/img/structure/B2763469.png)

![5,6-dichloro-2-methyl-N-(propan-2-yl)-N-[(pyridin-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2763471.png)